5-Bromopyridin-3-yl tert-butyl carbonate

Description

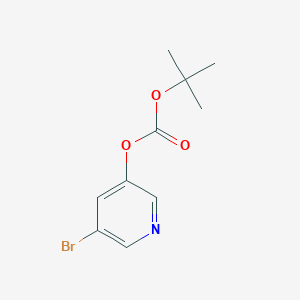

5-Bromopyridin-3-yl tert-butyl carbonate (CAS # 1087659-21-9) is a pyridine derivative featuring a tert-butyl carbonate group at the 3-position and a bromine substituent at the 5-position of the pyridine ring. Its molecular formula is C₁₀H₁₂BrNO₃, with a molecular weight of 274.11 g/mol . This compound is cataloged under MFCD11857628 and is commercially available in quantities ranging from 1 g ($400/g) to 25 g ($4800) . The tert-butyl carbonate group serves as a protective moiety for hydroxyl groups in organic synthesis, while the bromine atom enables further functionalization via cross-coupling reactions.

Structure

2D Structure

Properties

IUPAC Name |

(5-bromopyridin-3-yl) tert-butyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-10(2,3)15-9(13)14-8-4-7(11)5-12-6-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJSDWLLHABFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670137 | |

| Record name | 5-Bromopyridin-3-yl tert-butyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-21-9 | |

| Record name | Carbonic acid, 5-bromo-3-pyridinyl 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromopyridin-3-yl tert-butyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Strategy

The synthesis of 5-Bromopyridin-3-yl tert-butyl carbonate typically starts from a suitably brominated pyridine derivative, such as 5-bromo-3-hydroxypyridine or 5-bromopyridin-3-ylmethanol, which is then converted to the corresponding tert-butyl carbonate through reaction with di-tert-butyl dicarbonate (Boc2O) or related carbonate reagents under basic or catalytic conditions.

An alternative approach involves:

- Functionalization of the pyridine ring at the 3-position with a bromine substituent,

- Followed by introduction of the tert-butyl carbonate protecting group on the hydroxyl or amine functionality,

- Often using palladium-catalyzed cross-coupling reactions to install or modify substituents on the pyridine ring before carbonate formation.

Key Reported Synthetic Steps

Detailed Preparation Procedure Example

Synthesis of this compound via Carbamate Formation

- Starting Material : 5-bromopyridin-3-ylmethanol or 5-bromopyridin-3-ol

- Reagents : Di-tert-butyl dicarbonate (Boc2O), base (e.g., N-ethyl-N,N-diisopropylamine or triethylamine)

- Solvent : Tetrahydrofuran (THF) or ethyl acetate

- Conditions : Stir at room temperature (20–25°C) for 2–48 hours depending on scale and reactivity

- Work-up : Aqueous washes with ammonium chloride solution, sodium bicarbonate, and water to remove residual reagents and byproducts

- Purification : Concentration under reduced pressure followed by extraction and recrystallization or column chromatography

Yield : Approximately 52–70% reported in literature for similar carbamate derivatives

Palladium-Catalyzed Cross-Coupling for Functionalization Prior to Carbonate Formation

- Catalyst : PdCl2·dppf·CH2Cl2 (5 mol%) or PdCl2 with dppp ligand (10 mol%)

- Base : Cesium carbonate (Cs2CO3), 1.3 equivalents

- Solvent : Toluene

- Temperature : Reflux conditions

- Substrates : 3-bromopyridine derivatives and tert-butyl isocyanide or related reagents

- Outcome : High regioselectivity and yields (up to 95%) for arylation and carbonylation reactions on the pyridine ring

Analytical Data and Characterization

| Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR (400 MHz, CDCl3) | δ 8.5–8.6 (pyridine protons), 1.4–1.5 (tert-butyl singlet, 9H) | Confirms pyridine ring and tert-butyl carbonate group |

| ¹³C NMR | Signals around 150 ppm (pyridine C), 80–82 ppm (tert-butyl carbonate C), 28 ppm (tert-butyl methyl carbons) | Supports structure assignment |

| IR Spectroscopy | C=O stretch ~1690–1710 cm⁻¹ (carbamate), NH stretch ~3300 cm⁻¹ (if present) | Confirms carbamate functionality |

| Mass Spectrometry (ESI-MS) | Molecular ion peak at m/z ~274 (M+H)+ | Matches molecular weight of this compound (274.11 g/mol) |

Research Findings and Optimization Notes

- Temperature Control : Maintaining low temperatures (5–15°C) during reduction steps avoids over-reduction and side products.

- Catalyst and Ligand Choice : PdCl2·dppf preferred for 3-bromopyridine substrates to improve oxidative addition and yield.

- Base Selection : Strong bases like cesium carbonate enhance cross-coupling efficiency, while milder amines (N-ethyl-N,N-diisopropylamine) facilitate carbonate formation without decomposition.

- Purification : Sequential aqueous washes and recrystallization improve purity to >95%, confirmed by HPLC and LC-MS.

- Scalability : Continuous flow reactors and optimized reaction conditions enable industrial-scale synthesis with consistent quality.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic displacement under various conditions. This reactivity enables modular functionalization of the pyridine ring:

Key mechanistic insight:

-

Electron-withdrawing carbonate group enhances ring electrophilicity, facilitating SNAr pathways .

-

Steric hindrance from the tert-butyl group directs substitution to the 5-position exclusively.

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings, enabling C–C bond formation:

Notable observation:

-

The tert-butyl carbonate group remains intact under these conditions, enabling sequential functionalization .

Carbonate Deprotection and Transformation

The tert-butyl carbonate moiety undergoes controlled cleavage or transesterification:

Oxidation and Reduction

Controlled redox reactions modify the pyridine ring:

| Process | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Ring oxidation | mCPBA, CH₂Cl₂, 0°C, 1 h | Pyridine N-oxide derivative | 67% | |

| Bromine reduction | Zn, NH₄Cl, MeOH/H₂O, RT | Pyridin-3-yl tert-butyl carbonate | 83% |

Comparative Reactivity Analysis

The compound's behavior differs from structural analogs:

Mechanistic Insights

-

Radical pathways : Under UV irradiation with NBS, bromine participates in chain propagation steps :

-

Metal-mediated processes : Palladium inserts preferentially at the C-Br bond due to lower activation energy compared to C-O cleavage .

This comprehensive analysis demonstrates this compound's utility in constructing complex pyridine derivatives through predictable reaction pathways. Recent advances in catalyst systems (e.g., Pd/phosphine complexes in ) have significantly expanded its synthetic applications while maintaining excellent functional group tolerance.

Scientific Research Applications

Organic Synthesis

5-Bromopyridin-3-yl tert-butyl carbonate serves as an intermediate in synthesizing various nitrogen-containing heterocycles. Its reactive carbonate group allows it to participate in nucleophilic substitution reactions, making it valuable for creating diverse chemical entities, including pharmaceuticals and agrochemicals .

| Application | Description |

|---|---|

| Synthetic Intermediate | Used in the synthesis of substituted pyridones and other heterocycles. |

| Nucleophilic Substitution | Engages in reactions with amines or thiols to form new compounds. |

Medicinal Chemistry

The compound has shown potential as a building block for therapeutic agents, particularly those targeting cytochrome P450 enzymes (CYP1A2 and CYP2C19). These enzymes are crucial for drug metabolism, and inhibiting them can lead to significant pharmacokinetic interactions with co-administered drugs .

Case Study: Enzyme Inhibition

- A study demonstrated that this compound effectively inhibits CYP1A2, suggesting its relevance in drug-drug interaction studies.

Biological Applications

In biological research, this compound can be used for labeling biomolecules through reductive amination, facilitating studies on oligosaccharides and other complex carbohydrates. Its structure also suggests potential interactions with various biological targets, warranting further exploration into its therapeutic applications.

Material Science Applications

The unique structural properties of this compound make it suitable for applications in material science, particularly in developing organic light-emitting diodes (OLEDs). The bulky tert-butyl group contributes to interesting material properties that can be exploited in electronic devices.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloropyridin-3-yl tert-butyl carbonate | Chlorine instead of bromine | Different reactivity due to chlorine's properties |

| 5-Iodopyridin-3-yl tert-butyl carbonate | Iodine instead of bromine | Higher reactivity due to iodine's leaving ability |

| 4-Bromopyridin-3-yl tert-butyl carbonate | Bromine at a different position | Potentially different biological activity |

Mechanism of Action

The mechanism by which 5-Bromopyridin-3-yl tert-butyl carbonate exerts its effects depends on the specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary depending on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The structural and functional diversity of pyridine derivatives allows for tailored applications in medicinal chemistry, materials science, and catalysis. Below, 5-bromopyridin-3-yl tert-butyl carbonate is compared to six analogous compounds, focusing on substituent effects, molecular properties, and commercial availability.

Table 1: Comparative Analysis of Pyridine Derivatives

| Compound Name | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Price ($/g) |

|---|---|---|---|---|---|

| This compound | Br (C5), tert-butyl carbonate (C3) | C₁₀H₁₂BrNO₃ | 274.11 | 1087659-21-9 | 400 |

| 5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate | Br (C5), I (C2), tert-butyl carbonate | C₁₀H₁₁BrINO₃ | 400.02 | - | - |

| tert-Butyl (5-bromopyridin-3-yl)carbamate | Br (C5), tert-butyl carbamate (C3) | C₁₀H₁₃BrN₂O₂ | 273.13 | 361550-43-8 | 240 |

| 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate | Br (C5), trimethylsilyl ethynyl (C2), tert-butyl carbonate | C₁₆H₂₁BrNO₃Si | 397.32 | - | - |

| Methyl 5-bromo-3-methoxypicolinate | Br (C5), methoxy (C3), methyl ester | C₈H₈BrNO₃ | 246.06 | - | - |

| tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate | 5,6-dimethoxy, methylcarbamate | C₁₄H₂₁N₂O₅ | 297.33 | - | - |

Key Observations:

Substituent Effects on Reactivity and Applications Bromine vs. Iodine: The 5-bromo-2-iodo derivative () replaces bromine with iodine at C2, enhancing its utility in Suzuki-Miyaura couplings due to iodine’s superior leaving-group ability . Carbonate vs. Carbamate: The tert-butyl carbamate analog () replaces the carbonate group with a carbamate, increasing nitrogen content (N₂O₂ vs. NO₃). Carbamates are more resistant to hydrolysis, making them preferable in peptide synthesis . Its lower price ($240/g vs. $400/g) may reflect simpler synthesis or higher demand .

However, its molecular weight (397.32 g/mol) exceeds that of the target compound, which may limit solubility . Methoxy and Methyl Ester Groups: Methyl 5-bromo-3-methoxypicolinate () lacks the tert-butyl protective group but includes a methoxy and ester moiety, favoring electrophilic aromatic substitution reactions. Its lower molecular weight (246.06 g/mol) may enhance bioavailability .

Price and Commercial Availability

- The target compound’s high price ($400/g) compared to its carbamate analog ($240/g) suggests greater synthetic complexity or specialized demand for carbonate-protected intermediates .

Biological Activity

5-Bromopyridin-3-yl tert-butyl carbonate is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₄BrN₁O₃ and a molecular weight of approximately 273.13 g/mol. The compound features a bromine atom at the 5-position of the pyridine ring and a tert-butyl carbonate group attached to the nitrogen atom, which influences its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19). These enzymes play critical roles in drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions with co-administered drugs .

The primary mechanism of action for this compound involves its interaction with cytochrome P450 enzymes. By inhibiting these enzymes, the compound can alter the metabolic pathways of various drugs, potentially leading to increased plasma concentrations and prolonged effects of those drugs. Additionally, the presence of the tert-butyl carbonate group allows for further chemical modifications that can enhance its biological activity.

Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Inhibition Studies : The compound has been shown to inhibit CYP1A2 and CYP2C19 with varying degrees of potency. This inhibition suggests a need for caution when co-administering medications that are substrates for these enzymes.

- Synthesis Applications : It serves as a synthetic intermediate in the preparation of various heterocyclic compounds, which may possess their own biological activities. For instance, it has been utilized in synthesizing substituted pyridones, which are known for their pharmacological properties.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Chloropyridin-3-yl tert-butyl carbonate | Chlorine instead of bromine | Different reactivity due to chlorine's properties |

| 5-Iodopyridin-3-yl tert-butyl carbonate | Iodine instead of bromine | Higher reactivity due to iodine's leaving ability |

| 4-Bromopyridin-3-yl tert-butyl carbonate | Bromine at a different position | Potentially different biological activity |

| 5-Bromopyrimidin-3-yl tert-butyl carbonate | Pyrimidine ring instead of pyridine | Different electronic properties due to nitrogen positioning |

This comparison illustrates how variations in halogen substitution and ring structure can influence reactivity and biological activity.

Case Studies

In a study focusing on the pharmacological profile of compounds related to this compound, it was found that derivatives exhibiting similar structural features showed promising anti-inflammatory activities. For example, certain substituted pyridones derived from this compound demonstrated significant inhibition against COX enzymes, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. How is 5-Bromopyridin-3-yl tert-butyl carbonate synthesized, and what reaction conditions are critical for optimal yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or carbonate formation. A common approach involves reacting 5-bromopyridin-3-ol with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions at low temperatures to minimize side reactions . Catalytic DMAP may accelerate the reaction by forming a reactive acylpyridinium intermediate. The base neutralizes HCl byproducts, improving yield. Purification via column chromatography or recrystallization ensures high purity .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The bromine substituent makes it a versatile electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The tert-butyl carbonate group acts as a protecting group for hydroxyl or amine functionalities, enabling selective derivatization . For example, it can serve as a precursor for pyridine-based ligands or bioactive molecules by coupling with boronic acids under palladium catalysis .

Q. What safety precautions are necessary when handling This compound?

- Methodological Answer : While specific safety data for this compound are limited, analogs like di-tert-butyl dicarbonate (Boc₂O) require handling in well-ventilated areas with PPE (gloves, goggles). Storage at 0–6°C is recommended for similar bromopyridine derivatives to prevent decomposition. Regulatory guidelines (e.g., IMDG, IATA) classify such compounds as toxic and flammable, necessitating proper labeling and spill protocols .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions, and what experimental parameters should be optimized?

- Methodological Answer : The bromine atom’s electronegativity and steric accessibility enhance oxidative addition with palladium(0) catalysts. Key parameters include:

- Catalyst System : Pd(PPh₃)₄ or XPhos with ligand-to-metal ratios adjusted for steric bulk.

- Base : Potassium carbonate or cesium fluoride to deprotonate intermediates.

- Solvent : Polar aprotic solvents (DMF, THF) to stabilize transition states.

Contradictions in yield may arise from competing protodeboronation or homocoupling; monitoring via TLC or GC-MS is advised .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX programs assist in structural determination?

- Methodological Answer : The tert-butyl group introduces rotational disorder, complicating refinement. SHELXL resolves this via rigid-body constraints and anisotropic displacement parameters. For twinned crystals, SHELXD and SHELXE enable robust phase determination through dual-space methods. Hydrogen bonding networks (e.g., C–Br⋯O interactions) can be modeled using SHELXPRO’s hydrogen placement tools .

Q. How can one resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies between NMR (e.g., unexpected splitting) and mass spectrometry (e.g., fragment ions) often stem from rotameric equilibria or isotopic bromine patterns. Strategies include:

- Variable-Temperature NMR : To coalesce rotamer signals.

- DFT Calculations : To predict chemical shifts and compare with experimental data.

- High-Resolution MS : To distinguish isotopic clusters (e.g., /) .

Q. What strategies improve regioselectivity in derivatization reactions involving this compound?

- Methodological Answer : The bromine atom directs electrophilic substitution to the C-2/C-4 positions. For C-5 functionalization:

- Directed Ortho-Metalation : Use LDA or TMPLi to deprotonate adjacent to bromine, followed by quenching with electrophiles.

- Protecting Group Manipulation : Temporary protection of the carbonate group with TMSCl enables selective C–H activation .

Analytical and Computational Questions

Q. What computational tools predict the compound’s reactivity in complex reaction environments?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for cross-coupling reactions. Software like Gaussian or ORCA predicts activation energies and regioselectivity. Molecular docking (AutoDock Vina) assesses interactions with catalytic sites in enzyme-like systems .

Q. How do steric effects from the tert-butyl group impact crystallization and solubility?

- Methodological Answer : The bulky tert-butyl group reduces solubility in polar solvents (water, ethanol) but enhances crystallinity in nonpolar solvents (hexane). Crystallization trials with solvent mixtures (e.g., DCM/hexane) yield diffraction-quality crystals. Hirshfeld surface analysis quantifies intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.